molecular formula C13H17NO3 B8746990 benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)- CAS No. 100609-71-0

benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)-

Cat. No.: B8746990
CAS No.: 100609-71-0
M. Wt: 235.28 g/mol
InChI Key: VDFFGPXYYUJXAF-UHFFFAOYSA-N
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Description

benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)- is an organic compound with the molecular formula C15H19NO5. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a bis(2-acetyloxyethyl)amino group.

Properties

CAS No.

100609-71-0

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-(N-ethyl-4-formylanilino)ethyl acetate

InChI

InChI=1S/C13H17NO3/c1-3-14(8-9-17-11(2)16)13-6-4-12(10-15)5-7-13/h4-7,10H,3,8-9H2,1-2H3

InChI Key

VDFFGPXYYUJXAF-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC(=O)C)C1=CC=C(C=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)- typically involves the reaction of benzaldehyde with 2-(acetyloxy)ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)- is unique due to its bis(2-acetyloxyethyl)amino substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and functional materials .

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